1-(2-Methoxyphenyl)pentan-1-one
Overview
Description
1-(2-Methoxyphenyl)pentan-1-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies :
- Selective Formation of Pentan-3-one : A study discussed the formation of pentan-3-one from carbon monoxide and ethene in methanol using rhodium complexes, suggesting a mechanism involving hydroxycarbene and η2-3-oxopentyl derivatives (Robertson et al., 2000).
- Unexpected Intramolecular Cyclization : Another research described the cyclization of a related compound yielding a highly substituted tetrahydropyran under mild conditions (Gupta et al., 2007).
- Crystal Structure Analysis : The crystal structure of related compounds was characterized, highlighting the molecular arrangement and potential for forming complex structures (Wu, 2013).
Thermal Decomposition and Kinetics :
- Thermal Decomposition of Chalcones : A study on the thermal decomposition of chalcone derivatives related to 1-(2-Methoxyphenyl)pentan-1-one revealed insights into their stability and decomposition mechanisms (Manikandan et al., 2016).
Biological and Pharmaceutical Applications :
- Differentiation-Inducing Factors in Cellular Models : Research identified differentiation-inducing factors in the cellular slime mould, which are structurally similar to 1-(2-Methoxyphenyl)pentan-1-one, suggesting a new class of effector molecules (Morris et al., 1988).
- Anti-Leukemic Agents : Another study found that analogues of 1-(2-Methoxyphenyl)pentan-1-one, like DIF-3, exhibited potent anti-leukemic properties in human leukemia cells, indicating its potential in cancer treatment (Kubohara, 1999).
Polymorph Studies :
- New Polymorph of a Related Compound : A study identified a new polymorph of a compound similar to 1-(2-Methoxyphenyl)pentan-1-one, contributing to the understanding of its crystalline forms and stability (Lopes et al., 2017).
properties
IUPAC Name |
1-(2-methoxyphenyl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXUPRHNPQNYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402334 | |
Record name | 1-(2-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)pentan-1-one | |
CAS RN |
20359-54-0 | |
Record name | 1-(2-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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